(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring with multiple substituents, including ethoxy, methoxy, and phenoxy groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as alkylation, etherification, and condensation. The final step often involves cyclization to form the diazinane ring under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the diazinane ring, potentially converting it into more saturated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.
Scientific Research Applications
Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (5Z)-5-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Specific pathways may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness: (5Z)-5-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its complex structure, which provides a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties.
Properties
Molecular Formula |
C29H28N2O7 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N2O7/c1-4-36-26-18-20(7-14-25(26)38-16-15-37-23-10-5-19(2)6-11-23)17-24-27(32)30-29(34)31(28(24)33)21-8-12-22(35-3)13-9-21/h5-14,17-18H,4,15-16H2,1-3H3,(H,30,32,34)/b24-17- |
InChI Key |
IDBXIGXWGXKGNL-ULJHMMPZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCOC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
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